molecular formula C6H8N4O2 B1608785 (6-Methyl-5-nitropyridin-2-yl)hydrazine CAS No. 28489-37-4

(6-Methyl-5-nitropyridin-2-yl)hydrazine

Cat. No.: B1608785
CAS No.: 28489-37-4
M. Wt: 168.15 g/mol
InChI Key: SLPQJEVYFLMMCZ-UHFFFAOYSA-N
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Description

(6-Methyl-5-nitropyridin-2-yl)hydrazine (CAS 28489-37-4) is a versatile chemical building block with a molecular formula of C 6 H 8 N 4 O 2 and a molecular weight of 168.15 g/mol . Its molecular architecture features a pyridine ring system bearing a reactive hydrazine group at the 2-position and a strong electron-withdrawing nitro group at the 5-position, which creates a highly polarized structure ideal for further chemical transformations . This compound serves as a crucial precursor in organic synthesis, particularly for the construction of complex heterocyclic systems such as pyrazoles and other nitrogen-containing scaffolds . These frameworks are of significant interest in medicinal chemistry and materials science. A robust synthetic route involves the catalytic hydrogenation or nucleophilic substitution of halogenated nitropyridines with hydrazine hydrate, offering a method with mild conditions and high selectivity . The primary research value of this compound lies in its application as a key intermediate for generating novel pharmacologically active compounds. Derivatives of similar nitropyridine hydrazides have been synthesized and studied for their potential biological activities, including antimicrobial and anticancer properties . The compound's unique electronic structure, characterized by a planar conformation and the ability to form intramolecular hydrogen bonds, also makes it a candidate for investigations in materials science for developing substances with specific electronic or optical characteristics . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(6-methyl-5-nitropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-4-5(10(11)12)2-3-6(8-4)9-7/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPQJEVYFLMMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401580
Record name (6-methyl-5-nitropyridin-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28489-37-4
Record name NSC170623
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-methyl-5-nitropyridin-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route via Halogenated Amino Pyridine Precursors

A robust method involves multi-step synthesis starting from picolinic acid derivatives, progressing through halogenated intermediates, nitration, diazotization, and hydrazine substitution:

Step Reaction Description Conditions Key Intermediate
1 Conversion of picolinic acid hydrochloride to 4-chloropyridine-2-carboxamide React picolinic acid hydrochloride with thionyl chloride at 20–40 °C for 1 hour; remove thionyl chloride under reduced pressure; treat residue with ammonia 4-chloropyridine-2-carboxamide
2 Hoffmann degradation of carboxamide to 4-chloro-2-aminopyridine Premixed sodium hydroxide and liquid bromine at –10 to 10 °C, then reflux for 3–6 hours 4-chloro-2-aminopyridine
3 Nitration of amino pyridine Nitrating mixture of nitric acid and sulfuric acid 4-chloro-2-amino-3-nitropyridine
4 Diazotization and hydrolysis Sodium nitrite and hydrochloric acid at 0–5 °C, then heated to 60–80 °C for 3 hours 4-chloro-3-nitropyridine-2-ol
5 Chlorination with phosphorus oxychloride In presence of base 2,4-dichloro-3-nitropyridine
6 Selective substitution at para position Polar protic solvent with sodium acetate or cesium carbonate and acetic acid Final nitropyridine derivatives

This sequence is detailed in a patent describing preparation of nitropyridine derivatives and their salts, providing a comprehensive pathway to halogenated nitropyridines which can be further transformed into hydrazine derivatives.

Direct Hydrazine Substitution on Nitro Halopyridines

A more direct approach involves catalytic hydrogenation or nucleophilic substitution of halogenated nitropyridines with hydrazine hydrate:

  • Under nitrogen atmosphere, hydrazine monohydrate is added dropwise to a suspension of 2-chloro-4-methyl-5-nitropyridine in tetrahydrofuran (THF) with 5% rhodium on carbon catalyst at room temperature (~23 °C).
  • The mixture is stirred for 2.5 to 3 hours, then filtered to remove catalyst.
  • The product, (6-methyl-5-nitropyridin-2-yl)hydrazine, is isolated as a white solid after concentration.

This method benefits from mild conditions, high selectivity, and good yields, avoiding over-reduction of the nitro group.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Multi-step halogenated precursor route Picolinic acid hydrochloride Thionyl chloride, ammonia, bromine/NaOH, nitric/sulfuric acid, sodium nitrite, phosphorus oxychloride 0–80 °C, reflux, controlled pH High regioselectivity, scalable Multi-step, time-consuming
Catalytic hydrazine substitution 2-chloro-4-methyl-5-nitropyridine Hydrazine monohydrate, Rh/C catalyst Room temperature, inert atmosphere Mild, efficient, high purity Requires catalyst, sensitive to moisture
Hydrazone synthesis from hydrazides Hydrazides and substituted aldehydes Ethanol, reflux Reflux 5 hours Simple, good yields Not direct hydrazine synthesis

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-5-nitropyridin-2-yl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

    Cyclization Conditions: Reflux with hydrazine hydrate or other cyclizing agents.

Major Products

Scientific Research Applications

Building Block for Complex Molecules

(6-Methyl-5-nitropyridin-2-yl)hydrazine serves as a crucial building block in organic synthesis. It can be used to create more complex organic molecules through various reactions such as:

  • Reduction Reactions : The nitro group can be reduced to an amino group, allowing the synthesis of amino derivatives.
  • Nucleophilic Substitution : The hydrazine group can participate in substitution reactions, yielding substituted pyridines.
  • Cyclization : This compound can undergo cyclization to form heterocyclic compounds like pyrazoles.

Case Study: Synthesis of Heterocycles

In a study focusing on the synthesis of heterocycles, this compound was utilized to produce pyrazole derivatives through cyclization reactions. These derivatives exhibited enhanced biological activity, showcasing the compound's utility in developing new chemical entities .

Pharmacological Properties

Research indicates that this compound may possess various pharmacological properties, including:

  • Antimicrobial Activity : Compounds with similar structures have shown antibacterial and antifungal activities. The presence of both nitro and hydrazine groups suggests potential bioactivity against microbial infections.

Case Study: Anticancer Activity

A study explored the anticancer potential of derivatives synthesized from this compound. These derivatives were tested for their ability to inhibit cancer cell growth, demonstrating promising results that warrant further investigation into their mechanism of action and efficacy .

Development of Novel Materials

The compound is also being investigated for its role in materials science, particularly in creating materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of (6-Methyl-5-nitropyridin-2-yl)hydrazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to potential antimicrobial or anticancer effects. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, disrupting their normal function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

  • 5-Nitro-2-(2-phenylhydrazinyl)pyridine and its 3-, 4-, and 6-methyl isomers .
  • Hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol hybrids .
  • N'-(5-Chloro-2-hydroxybenzylidene)nicotinohydrazide .
Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Pyridine Positions) Key Functional Groups
(6-Methyl-5-nitropyridin-2-yl)hydrazine 2: -NH-NH₂; 5: -NO₂; 6: -CH₃ Hydrazine, nitro, methyl
5-Hydrazinyl-2-nitropyridine 2: -NO₂; 5: -NH-NH₂ Hydrazine, nitro
5-Nitro-2-(2-phenylhydrazinyl)pyridine 2: -NH-NH-C₆H₅; 5: -NO₂ Phenylhydrazine, nitro
Hydrazinecarbothioamide derivatives Varied Hydrazine, thioamide, pyridine

Key Findings :

  • Positional isomerism significantly impacts hydrogen bonding and molecular stability.
  • The nitro group at position 5 enhances electron-withdrawing effects, stabilizing the hydrazine moiety and influencing redox behavior .

Physicochemical Properties

Solubility and Stability
  • Hydrogen solubility studies in nitrobenzene/aniline mixtures () suggest that nitro-substituted compounds exhibit lower solubility in non-polar solvents due to increased polarity. The target compound’s nitro and hydrazine groups likely reduce solubility in hydrophobic media .
  • Thermal stability : Methyl groups (e.g., at position 6) can enhance thermal stability by providing steric protection to reactive sites like the hydrazine group .
Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (Polar Solvents) Stability Notes
This compound Not reported Moderate (DMF, DMSO) High thermal stability
5-Hydrazinyl-2-nitropyridine 160–162 High (MeOH, H₂O) Sensitive to oxidation
Hydrazinecarbothioamide hybrids 180–185 Low (CHCl₃) Stable under acidic conditions

Biological Activity

(6-Methyl-5-nitropyridin-2-yl)hydrazine, a compound with the CAS number 28489-37-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methyl-5-nitropyridin-2-one with hydrazine hydrate. This reaction is performed under reflux conditions, where hydrazine hydrate serves both as a reagent and solvent. The process yields the desired hydrazine derivative through the formation of an intermediate hydrazone, which subsequently cyclizes to form the final product .

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its structural characteristics. The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, leading to potential antimicrobial and anticancer effects. Additionally, the hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and nucleic acids, disrupting their normal function.

The compound's mechanism of action involves:

  • Reduction of Nitro Group : This transformation leads to the formation of reactive species that can interact with cellular targets.
  • Covalent Bond Formation : The hydrazine group can react with nucleophiles in proteins and nucleic acids, potentially inhibiting their activity .

Biological Activities

Research has indicated that this compound possesses various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction mechanisms.
  • Neuroprotective Effects : Potential applications in neuroprotection have been explored, particularly concerning oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Table 2: Mechanistic Insights

MechanismDescriptionReferences
Nitro ReductionForms reactive intermediates
Covalent BondingInteracts with proteins/nucleic acids

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
  • Cancer Cell Proliferation : In vitro studies on various cancer cell lines indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its utility in cancer therapy .

Q & A

Q. Table 1: Spectral Data for this compound Derivatives

CompoundIR (cm1^{-1})1H^1H-NMR (δ, ppm)
Intermediate hydrazone1620 (C=N)8.5 (s, pyridine-H), 2.6 (s, CH3_3)
Final hydrazine1580 (N–N)8.7 (s, pyridine-H), 2.4 (s, CH3_3)

Basic: How are spectroscopic and crystallographic techniques applied to confirm the structure of this compound derivatives?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., N–N stretching at 1580–1620 cm1^{-1}) and nitro group vibrations (1520–1350 cm1^{-1}) .
  • 1H^1H-NMR: Distinguishes aromatic protons (δ 8.5–8.7 ppm) and methyl groups (δ 2.4–2.6 ppm) .
  • X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding networks. For example, SHELX software (e.g., SHELXL) refines crystal structures using high-resolution data .

Advanced: How does the nitro group in this compound influence its reactivity in catalytic applications?

Methodological Answer:
The nitro group acts as an electron-withdrawing substituent, altering electronic density on the pyridine ring and hydrazine moiety. This impacts:

  • Catalytic Cycloreversion: In hydrazine-catalyzed carbonyl–olefin metathesis, nitro-substituted hydrazines lower activation barriers by stabilizing transition states via resonance .
  • Hydrogen Production: Nitro groups may hinder hydrazine decomposition pathways by competing for electron density, requiring tailored catalysts (e.g., Ni-based systems) to optimize H2_2 selectivity .

Advanced: What computational strategies are used to predict the stability and decomposition pathways of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates bond dissociation energies (BDEs) for N–N and C–N bonds to predict thermal stability. For example, the N–N bond in hydrazine derivatives typically has a BDE of ~60 kcal/mol .
  • Mechanistic Studies: Models hydrazine decomposition into NH3_3, N2_2, and H2_2 using kinetic Monte Carlo simulations, accounting for solvent effects and surface interactions .

Q. Table 2: Calculated Activation Barriers for Decomposition Pathways

PathwayActivation Energy (kcal/mol)
N–N bond cleavage62.3
C–N bond cleavage78.9
Catalytic cycloreversion45.1 (with [2.2.2]-hydrazine)

Advanced: How do contradictory data on hydrazine decomposition mechanisms affect experimental design for energy applications?

Methodological Answer:
Discrepancies arise from phase-dependent reactivity (vapor vs. solution) and catalyst interference. To address this:

  • Controlled Phase Studies: Use inert solvents (e.g., THF) to isolate vapor-phase decomposition kinetics .
  • In Situ Spectroscopy: Monitor intermediates via Raman or FTIR during catalytic H2_2 production to distinguish surface vs. bulk reactions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Carcinogenicity: Classified as Group 2A (probably carcinogenic) by IARC. Use fume hoods, PPE, and limit exposure to <0.01 ppm .
  • Thermal Stability: Avoid temperatures >150°C to prevent exothermic decomposition. Store under nitrogen .

Advanced: How can the electronic properties of this compound be tuned for material science applications?

Methodological Answer:

  • Substituent Effects: Introduce electron-donating groups (e.g., –OCH3_3) to the pyridine ring to enhance redox activity for ferrite synthesis .
  • Coordination Chemistry: Utilize the hydrazine moiety as a ligand for metal complexes (e.g., Fe2+^{2+}) to create nanostructured materials via combustion synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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(6-Methyl-5-nitropyridin-2-yl)hydrazine
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(6-Methyl-5-nitropyridin-2-yl)hydrazine

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